Ethyl 6-amino-2-methylnicotinate
Description
Ethyl 6-amino-2-methylnicotinate is a substituted nicotinic acid derivative featuring an amino group at the 6-position and a methyl group at the 2-position of the pyridine ring, with an ethyl ester at the 3-position.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
ethyl 6-amino-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-5-8(10)11-6(7)2/h4-5H,3H2,1-2H3,(H2,10,11) |
InChI Key |
IIZGJTIEKRWIIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 6-amino-2-methylnicotinate with structurally analogous compounds, focusing on substituent effects, physical properties, and synthesis yields.
Structural Isomers and Positional Analogs
- Ethyl 2-Amino-6-Methylnicotinate (CAS 70959-85-2) Structure: Amino at 2-position, methyl at 6-position. Key Differences: Positional isomerism significantly alters electronic properties. Synthesis: Prepared via Bohlmann–Rahtz cyclization with 54% yield, mp 141°C . Similarity Score: 0.97 (indicating high structural overlap but distinct reactivity) .
- Mthis compound (CID 55252884) Structure: Methyl ester instead of ethyl. Key Differences: Shorter alkyl chain reduces lipophilicity (logP likely lower than ethyl variant). Predicted collision cross-section (CCS) for [M+H]+ is 133.8 Ų, suggesting compact geometry . Applications: Methyl esters are often used in mass spectrometry studies due to lower molecular weight.
Substituted Nicotinates with Additional Functional Groups
- Ethyl 2-Amino-4-Ethyl-6-Methylnicotinate (12c) Structure: Ethyl substituent at 4-position. Physical Properties: mp 141°C, molecular formula C₁₁H₁₇N₂O₂.
Ethyl 2-Chloro-6-Methoxynicotinate (CAS 1233520-12-1)
- Ethyl 6-[(4-Chlorobenzyl)amino]-5-Cyano-2-Phenylnicotinate (477866-12-9) Structure: Cyano and aryl substituents enhance π-π stacking and dipole interactions. Applications: Such polyfunctional derivatives are explored as kinase inhibitors or antimicrobial agents .
Research Findings and Implications
- Synthetic Accessibility: Ethyl 2-amino-6-methylnicotinate derivatives are synthesized in moderate yields (~54%) via microwave-assisted methods, suggesting efficient scalability for the target compound .
- Substituent Effects: Positional Isomerism: Amino group placement (2 vs. 6) impacts hydrogen-bonding networks and melting points. Ester Groups: Ethyl esters improve lipophilicity over methyl, critical for drug penetration .
- Functionalization Potential: The amino group in this compound can undergo acylation or alkylation, enabling diversification into bioactive molecules, as seen in analogs like ethyl 6-[(4-chlorobenzyl)amino] derivatives .
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